Bis(2-furyl)phosphine
Overview
Description
Bis(2-furyl)phosphine is an organophosphorus compound characterized by the presence of two furan rings attached to a phosphorus atom. This compound is known for its unique chemical properties and its utility in various chemical reactions, particularly in the field of catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-furyl)phosphine can be synthesized through the reaction of 2-furyl lithium with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-furyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It participates in substitution reactions where the furan rings can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Bis(2-furyl)phosphine is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism by which bis(2-furyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The furan rings provide steric and electronic properties that enhance the reactivity of the phosphorus center, making it an effective catalyst .
Comparison with Similar Compounds
Tri(2-furyl)phosphine: Similar in structure but with three furan rings.
Diphenylphosphine: Contains phenyl groups instead of furan rings.
Triphenylphosphine: Contains three phenyl groups.
Uniqueness: Bis(2-furyl)phosphine is unique due to the presence of furan rings, which impart distinct electronic properties compared to phenyl groups. This makes it particularly effective in certain catalytic applications where traditional phosphines may not perform as well .
Properties
IUPAC Name |
bis(furan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2P/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZKRENUXPVYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)PC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408398 | |
Record name | BIS(2-FURYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216020-59-6 | |
Record name | BIS(2-FURYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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